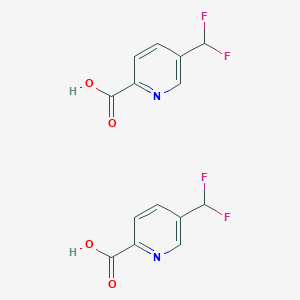
5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)picolinic acid, also known as 5-(difluoromethyl)-2-Pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the picolinic acid structure, which is a derivative of pyridine. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Méthodes De Préparation
The synthesis of 5-(Difluoromethyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(Difluoromethyl)picolinonitrile with aqueous hydrochloric acid. The reaction mixture is stirred at 110°C for 1.5 hours, followed by cooling and treatment with DIPEA (N,N-Diisopropylethylamine). The resulting product is then concentrated and dried to obtain 5-(Difluoromethyl)picolinic acid in quantitative yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(Difluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Difluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(Difluoromethyl)picolinic acid can be compared with other similar compounds, such as 5-(Trifluoromethyl)picolinic acid and 7-difluoromethylpyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in the number and position of fluorine atoms, which can significantly impact their chemical and biological properties
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
By understanding the properties and applications of 5-(Difluoromethyl)picolinic acid, researchers can harness its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H10F4N2O4 |
|---|---|
Poids moléculaire |
346.23 g/mol |
Nom IUPAC |
5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H5F2NO2/c2*8-6(9)4-1-2-5(7(11)12)10-3-4/h2*1-3,6H,(H,11,12) |
Clé InChI |
LAJVQTWPXPKWNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)F)C(=O)O.C1=CC(=NC=C1C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
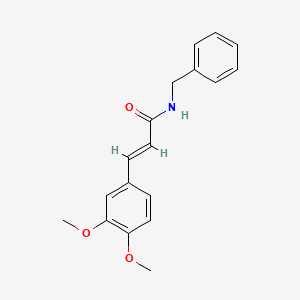
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
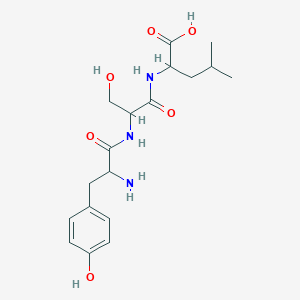
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
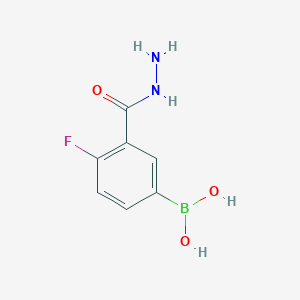
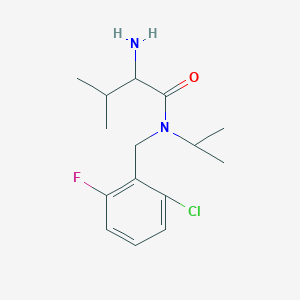
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
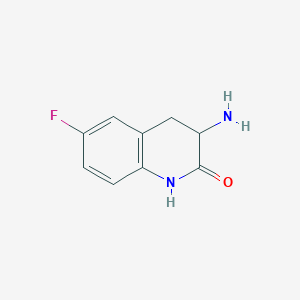
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
